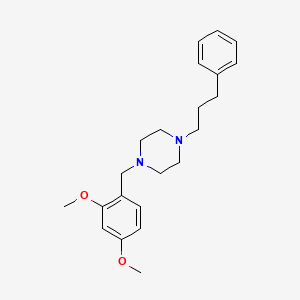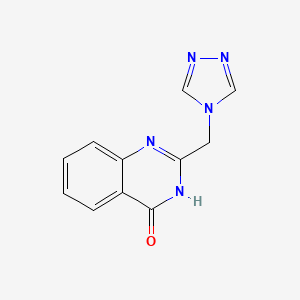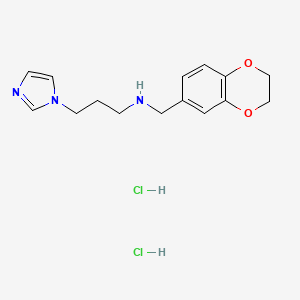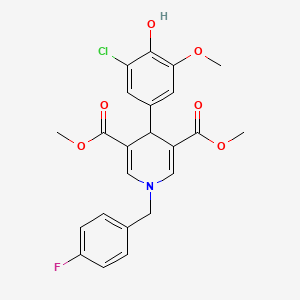![molecular formula C16H19ClN2O2 B6086227 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide](/img/structure/B6086227.png)
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide, commonly known as CX717, is a nootropic drug that has been found to enhance cognitive function in both animals and humans. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mechanism of Action
CX717 works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory transmission of signals between neurons. By potentiating these receptors, CX717 increases the strength and duration of synaptic transmission, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, CX717 has also been found to have other biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters that play a key role in cognition and mood. CX717 has also been found to increase brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of CX717 for lab experiments is its ability to enhance cognitive function without causing significant side effects or toxicity. This makes it a useful tool for studying the neural mechanisms underlying cognition and for developing new treatments for cognitive disorders. However, one limitation of CX717 is its relatively short half-life, which requires frequent dosing in order to maintain its effects.
Future Directions
There are several future directions for research on CX717. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of interest is the investigation of CX717's potential therapeutic effects in various neurological and psychiatric disorders. Additionally, research on the long-term effects of CX717 on cognitive function and brain health is needed to fully understand its potential benefits and limitations.
Synthesis Methods
The synthesis of CX717 involves the reaction of 2-chlorobenzylamine with cyclopropylacetic anhydride in the presence of triethylamine and acetic acid. The resulting intermediate is then reacted with pyrrolidine-3,5-dione to form CX717. This method has been optimized to yield high purity and high yields of CX717.
Scientific Research Applications
CX717 has been extensively studied for its cognitive enhancing effects. It has been found to improve memory, attention, and learning in animal models and humans. In addition, CX717 has also been studied for its potential therapeutic effects in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-14-4-2-1-3-12(14)9-19-10-13(8-16(19)21)18-15(20)7-11-5-6-11/h1-4,11,13H,5-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVRNOHJMWPBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6086149.png)

![5,5-dimethyl-2-({[3-(trifluoromethyl)benzyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6086163.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6086168.png)
![N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B6086170.png)
![2-ethyl-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086177.png)

![methyl 5-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6086179.png)


![N-cyclohexyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B6086199.png)

![N-(4-fluorobenzyl)-3-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6086240.png)
